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Compound of Interest

Compound Name: Briclin

Cat. No.: B13401964

For Researchers, Scientists, and Drug Development Professionals

Brilacidin (formerly PMX-30063) represents a significant advancement in antimicrobial drug
development. As a synthetic, non-peptidic small molecule, it is the first in a new class of drugs
known as Host Defense Protein (HDP) mimetics, specifically designed to replicate the structure
and function of human defensins.[1][2][3] This guide provides a detailed examination of its
chemical structure, mechanisms of action, and the experimental protocols used for its
characterization, offering a comprehensive resource for the scientific community.

Core Chemical Structure and Properties

Brilacidin is an arylamide foldamer, a structure that provides a stable, non-peptide backbone.[1]
[2] This design allows it to mimic the critical amphiphilic properties of natural antimicrobial
peptides, which are essential for their biological activity, while overcoming the inherent
limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation.[1][4]
Computationally designed to be smaller and more potent than the natural defensins it
emulates, Brilacidin exhibits enhanced stability and selectivity.[4]

The molecule's structure facilitates its primary mechanism of action: the disruption of microbial
cell membranes.[1][5] Its amphipathic nature, with distinct hydrophobic and charged regions,
allows it to selectively target and integrate into the lipid bilayers of bacterial membranes,
leading to rapid depolarization and cell death.[1][5][6]

Chemical Identifiers:
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IUPAC Name: N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]Jamino}-2-[(3R)-pyrrolidin-3-
yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide[1]

Molecular Formula: CaoHsoFeN14Os[7][8]

Molar Mass: 936.922 g-mol~1[1]

CAS Number: 1224095-98-0[1][7]

Quantitative Data: Antimicrobial and Antiviral
Activity

Brilacidin has demonstrated a broad spectrum of activity against a wide range of pathogens,
including multidrug-resistant bacteria, fungi, and viruses. The following tables summarize key
guantitative data from various studies.

Table 1: Antibacterial Activity (Minimum Inhibitory
Concentration)
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Organism Strain Type MICso (pg/mL) MICoo (pg/mL) Reference(s)

Staphylococcus

Gram-Positive - - [1]
aureus (MRSA)

Staphylococcus N
) o Gram-Positive - - 9]
epidermidis
Streptococcus -
] Gram-Positive - 1-4 9]
pneumoniae
Streptococcus -
B Gram-Positive - 8 9]
viridans
Neisseria .
Gram-Negative 4 8 [10]
gonorrhoeae
Haemophilus )
) Gram-Negative - 8 [9]
influenzae
Pseudomonas ]
] Gram-Negative - 4 [9]
aeruginosa

MICso/90: The minimum concentration of the drug that inhibits the growth of 50%/90% of
isolates.

Table 2: Antiviral Activity Against Human Coronaviruses
(HCoVs)
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. . Reference(s

Virus Cell Line Assay Type ECso (MM) ICs0 (M) )
Antiviral

HCoV-229E VYR Assay o 1.59 £ 0.07 - [11]
Replication
Antiviral

HCoV-0C43 VYR Assay o 4.81+0.95 - [11]
Replication
Antiviral

HCoV-NL63 VYR Assay o 2.45+0.05 - [11]
Replication

SARS-CoV-2 ) Pseudovirus

] Multiple - 12.0-23.0 [11]
(Pseudovirus) Entry
SARS-CoV-2 Antiviral
_ Calu-3 o 0.565 - [6][11]
(Authentic) Replication

ECso: The concentration of a drug that gives a half-maximal response. ICso: The concentration
of an inhibitor where the response is reduced by half.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of
Brilacidin.

Minimum Inhibitory Concentration (MIC) Assay (Broth
Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents
visible growth of a microorganism.
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Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

» Preparation of Brilacidin Dilutions: A stock solution of Brilacidin is prepared in a solvent such
as 0.01% acetic acid with 0.2% bovine serum albumin to prevent binding to plasticware.[12]
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In a 96-well polypropylene microtiter plate, serial twofold dilutions of the stock solution are
performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

Preparation of Bacterial Inoculum: Bacterial colonies are suspended in broth to match the
turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final
concentration of approximately 5 x 10> colony-forming units (CFU)/mL in the assay wells.

Inoculation and Incubation: 90 uL of the bacterial inoculum is added to 10 pL of the 10x
serially diluted Brilacidin concentrations in the 96-well plate.[12] The plate is incubated at 35-
37°C for 16-20 hours.

MIC Determination: Following incubation, the plates are visually inspected. The MIC is
recorded as the lowest concentration of Brilacidin that completely inhibits visible bacterial
growth (i.e., the absence of a pellet or turbidity).[12]

Membrane Depolarization Assay

This assay measures the disruption of the bacterial membrane potential, a key indicator of

Brilacidin's mechanism of action.[5][13]

Detailed Protocol:

Bacterial Culture:Staphylococcus aureus is grown to the mid-logarithmic phase.

Treatment: The bacterial culture is treated with varying concentrations of Brilacidin, a positive
control (like the protonophore CCCP), and a negative (untreated) control.[13]

Staining: The membrane potential-sensitive dye, DIOC2(3), is added to the cultures, which
are then incubated for 15 minutes.[13] This dye exhibits green fluorescence in all cells, but it
aggregates in cells with intact membrane potential, causing a shift to red fluorescence.

Flow Cytometry: The cells are analyzed by flow cytometry, measuring the fluorescence
emission in both the red and green channels.

Data Analysis: Depolarization is quantified by the change in the ratio of red to green
fluorescence. A decrease in this ratio indicates a loss of membrane potential.[13]
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Mechanism of Action and Signaling Pathways

Brilacidin employs a dual-pronged approach, targeting both the pathogen directly and
modulating the host's immune and inflammatory responses.

Direct Antimicrobial Action: Membrane Disruption

The primary bactericidal mechanism of Brilacidin is the rapid disruption of the bacterial cell
membrane.[1][5] This process is initiated by the electrostatic attraction between the cationic
Brilacidin molecule and the negatively charged components of the bacterial membrane.

Brilacidin: Direct Membrane Disruption
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Caption: Brilacidin's direct action on the bacterial cell membrane.
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This interaction leads to membrane depolarization, loss of integrity, and leakage of essential
intracellular contents, ultimately resulting in rapid cell death.[5][10] Studies have shown that
this depolarization effect is comparable to that of the lipopeptide antibiotic daptomycin.[5][14]

Bacterial Stress Response Induction

Transcriptional profiling of Staphylococcus aureus treated with Brilacidin reveals the
upregulation of several two-component signal transduction systems associated with cell
envelope stress.[5][14] This indicates that beyond simple disruption, Brilacidin induces a
significant stress response within the bacterium.
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Caption: Bacterial stress pathways induced by Brilacidin.

Key systems upregulated include VraSR, WalKR, GraSR, and NsaSR, which are involved in
sensing and responding to cell wall damage and antimicrobial peptides.[5][13][14] This
suggests that the bacterium attempts, but ultimately fails, to counteract the damage inflicted by
the drug.

Immunomodulatory and Anti-inflammatory Pathway
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Beyond its direct antimicrobial effects, Brilacidin exhibits immunomodulatory properties by
influencing host cell signaling pathways. One proposed mechanism is the inhibition of
phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells.[4]
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Caption: Brilacidin's anti-inflammatory signaling pathway.

By inhibiting PDE4, Brilacidin leads to an increase in intracellular cyclic AMP (CAMP).[4]
Elevated cAMP levels are known to suppress the production of various pro-inflammatory
cytokines and chemokines, including TNF-q, IL-1f3, and IL-6, thereby dampening the
inflammatory response.[4] This dual action makes Brilacidin a promising candidate for treating
conditions where both infection and inflammation are key pathological components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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